
2-Chloro-4-(3-fluoro-4-methoxyphenyl)-5-methylpyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-(3-fluoro-4-methoxyphenyl)-5-methylpyrimidine is a chemical compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine. This compound is characterized by the presence of a chloro group, a fluoro-methoxyphenyl group, and a methyl group attached to the pyrimidine ring. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(3-fluoro-4-methoxyphenyl)-5-methylpyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloropyrimidine, 3-fluoro-4-methoxyphenylboronic acid, and methylating agents.
Suzuki-Miyaura Cross-Coupling Reaction: This reaction is commonly used to form the carbon-carbon bond between the pyrimidine ring and the fluoro-methoxyphenyl group. Palladium catalysts and base are used under controlled conditions to facilitate the coupling.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity. The use of advanced catalytic systems and automated reactors can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-Chloro-4-(3-fluoro-4-methoxyphenyl)-5-methylpyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction can lead to different oxidation states of the compound.
科学的研究の応用
2-Chloro-4-(3-fluoro-4-methoxyphenyl)-5-methylpyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of 2-Chloro-4-(3-fluoro-4-methoxyphenyl)-5-methylpyrimidine involves its interaction with specific molecular targets. The chloro and fluoro-methoxyphenyl groups can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2-Chloro-4-(3-fluoro-4-methoxyphenyl)phenol
- 2-Chloro-4-(3-fluoro-4-methoxyphenyl)benzoic acid
Comparison
Compared to similar compounds, 2-Chloro-4-(3-fluoro-4-methoxyphenyl)-5-methylpyrimidine is unique due to the presence of the pyrimidine ring, which imparts distinct chemical and biological properties
特性
分子式 |
C12H10ClFN2O |
|---|---|
分子量 |
252.67 g/mol |
IUPAC名 |
2-chloro-4-(3-fluoro-4-methoxyphenyl)-5-methylpyrimidine |
InChI |
InChI=1S/C12H10ClFN2O/c1-7-6-15-12(13)16-11(7)8-3-4-10(17-2)9(14)5-8/h3-6H,1-2H3 |
InChIキー |
JMWCWUDEGBGVJG-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=C(N=C1C2=CC(=C(C=C2)OC)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Chloro-2-cyclohexyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B11860751.png)

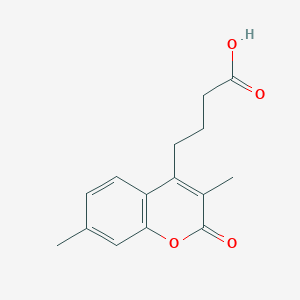
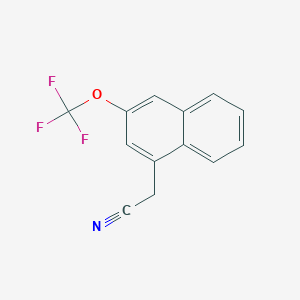

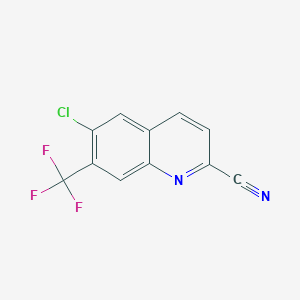
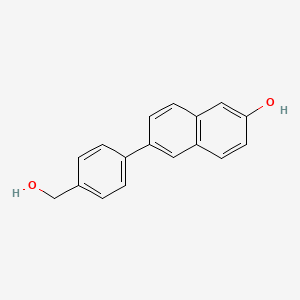
![9-Chloro-5-(chloromethyl)-[1,2,4]triazolo[1,5-C]quinazoline](/img/structure/B11860795.png)
![3-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine hydrochloride](/img/structure/B11860799.png)
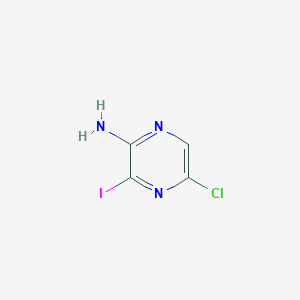
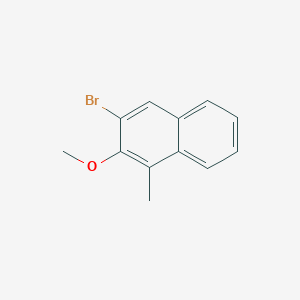
![Methyl 6-chloro-9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B11860813.png)
![2-(1,4-Diazepan-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11860821.png)
